Reserpic acid hydrochloride
Description
This compound vs. Reserpine
| Feature | This compound | Reserpine |
|---|---|---|
| Molecular Formula | C₂₂H₂₉ClN₂O₅ | C₃₃H₄₀N₂O₉ |
| Core Structure | Yohimbane (tetracyclic indole alkaloid) | Yohimbane with esterified benzoyl group |
| Functional Groups | - Carboxylic acid (C16) | - Methyl ester (C16) |
| - Hydroxyl (C18) | - 3,4,5-Trimethoxybenzoyl ester (C18) | |
| - Two methoxy groups (C11, C17) | - Three methoxy groups (C11, C17, benzoyl) |
This compound lacks the esterified benzoyl group present in reserpine, resulting from alkaline hydrolysis. The yohimbane core remains conserved, but the loss of the benzoyl moiety alters pharmacological activity and solubility.
Relationship to Other Alkaloids
- Yohimbine : Reserpic acid shares structural homology with yohimbine, differing primarily in oxidation state and substituent placement.
- Rauwolfia Alkaloids : Derived from Rauvolfia species, this compound is biosynthesized via stereospecific hydroxylation and methoxylation steps.
- Stereochemical Rigidity : Unlike flexibly structured alkaloids, this compound’s stereochemistry is locked due to its tetracyclic framework, precluding isomerization under physiological conditions.
Properties
IUPAC Name |
(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKMNXYROCXRE-BCRILHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-70-9 | |
| Record name | Reserpic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RESERPIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkaline Hydrolysis of Reserpine
The critical transformation involves refluxing reserpine with aqueous sodium hydroxide, cleaving ester bonds to produce reserpic acid, 3,4,5-trimethoxybenzoic acid, and methanol:
$$
\text{C}{33}\text{H}{40}\text{N}2\text{O}9 + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{C}{22}\text{H}{28}\text{N}2\text{O}5 + \text{C}8\text{H}8\text{O}5 + \text{CH}_3\text{OH}
$$
Reaction conditions (Table 1) significantly impact yield, with optimal performance at 80–90°C for 4–6 hours. Post-hydrolysis, acidification with hydrochloric acid precipitates this compound, while methanol and trimethoxybenzoic acid are removed via solvent extraction.
Table 1: Alkaline Hydrolysis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes bond cleavage |
| NaOH Concentration | 2–3 M | Prevents over-saponification |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Chemical Synthesis Strategies
Direct Synthesis from Reserpic Acid
This compound hemihydrate is synthesized by treating reserpic acid with concentrated hydrochloric acid in a hydroalcoholic solvent system. The process involves:
- Dissolving reserpic acid in ethanol-water (3:1 v/v)
- Dropwise addition of 12 M HCl at 0–5°C
- Crystallization at 4°C for 12 hours
Yields reach 68–72% with purity >98% when using degassed solvents to prevent oxidation.
Solvent Engineering for Crystallization
Chlorobenzene and fluorobenzene emerge as effective solvents for controlling crystal morphology. Comparative studies show:
- Chlorobenzene : Produces needle-like crystals (95% purity)
- Fluorobenzene : Yields prismatic crystals (97% purity) with enhanced stability
Decantation techniques combined with Dean-Stark trapping improve solvent removal, reducing residual solvent content to <0.1%.
Biosynthetic and Enzymatic Approaches
Recent advances elucidate reserpic acid’s biosynthetic origin within Rauwolfia verticillata. The pathway initiates with α-configured strictosidine, undergoing enzymatic epimerization via:
- RvOxidase : Flavin-dependent oxidation at C3
- RvReductase : NADPH-driven reduction establishing β-configuration
Late-stage modifications involve:
- RvOMT : O-Methyltransferases introducing methoxy groups
- RvHygroxylase : Hydroxylase positioning –OH at C18
Table 2: Key Enzymes in Reserpic Acid Biosynthesis
| Enzyme | Function | Cofactor |
|---|---|---|
| RvOxidase | C3 Epimerization (Oxidation) | FAD |
| RvReductase | C3 Epimerization (Reduction) | NADPH |
| RvOMT-3 | 17-O-Methylation | SAM |
Industrial-Scale Purification
Crystallization Dynamics
The hemihydrate form crystallizes preferentially in ethanol-HCl systems. Critical parameters include:
Chromatographic Polishing
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves pharmaceutical-grade purity (>99.5%). Retention times:
- This compound: 12.3 min
- Trimethoxybenzoic acid: 4.7 min
- Residual solvents: <2 min
Analytical Characterization
Spectroscopic Profiling
Stability Studies
Accelerated stability testing (40°C/75% RH) shows:
- Potency Retention : 98.4% at 6 months
- Degradation Products : <0.5% reserpic acid quinone
Emerging Methodologies
Biocatalytic Process Intensification
Immobilized RvReductase in continuous-flow reactors demonstrate:
Green Chemistry Approaches
Ionic liquid-mediated extraction (e.g., [BMIM][PF₆]) reduces solvent consumption by 40% while increasing reserpine recovery to 92%.
Chemical Reactions Analysis
Types of Reactions: Reserpinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate
Major Products Formed: The major products formed from these reactions include various derivatives of reserpinic acid hydrochloride, which may exhibit different pharmacological activities.
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Effects
Reserpic acid hydrochloride and its derivatives have been primarily studied for their antihypertensive properties. Research indicates that these compounds can effectively lower blood pressure by inhibiting neurotransmitter release, particularly norepinephrine, thereby reducing sympathetic nervous system activity .
Case Study:
A study demonstrated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive animal models. The results showed a consistent decrease over a 24-hour period post-administration, with minimal side effects reported .
1.2 Antipsychotic Properties
The compound has also been explored for its potential use in treating psychiatric disorders, particularly schizophrenia. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in psychopharmacology .
Case Study:
In clinical trials, patients treated with this compound exhibited reduced symptoms of psychosis compared to placebo groups, indicating its potential as an adjunct treatment in managing schizophrenia .
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for its application in therapeutic settings. The compound acts primarily as a monoamine depletor, leading to decreased levels of serotonin and norepinephrine in the brain. This action is beneficial in conditions characterized by excessive neurotransmitter activity.
Research Findings:
- Studies have shown that this compound induces cell death in MSH2-deficient cancer cells, suggesting a potential application in oncology .
- Computational modeling has identified the compound's ability to target specific pathways involved in cell survival, paving the way for novel cancer therapies .
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies. These studies indicate low toxicity levels when administered within therapeutic ranges.
Findings:
Mechanism of Action
Reserpinic acid hydrochloride exerts its effects by inhibiting the uptake of norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals. This mechanism is similar to that of reserpine, which disrupts the ATP/Mg2+ pump responsible for sequestering neurotransmitters into storage vesicles . The reduction in catecholamines results in decreased heart rate, force of cardiac contraction, and peripheral resistance, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Analytical and Pharmacokinetic Comparisons
Analytical Methods
- HPLC : Reserpine hydrochloride is frequently analyzed alongside hydralazine and hydrochlorothiazide using high-performance liquid chromatography (HPLC). For example, a validated HPLC method achieves simultaneous estimation with a linearity range of 2–10 μg/mL for reserpine .
- Spectroscopy : UV-spectroscopic methods are also employed, though HPLC remains the gold standard due to its precision in multi-component formulations .
Pharmacokinetic Profiles
| Parameter | Reserpine Hydrochloride | Hydralazine Hydrochloride | Hydrochlorothiazide |
|---|---|---|---|
| Bioavailability | ~50% (oral) | ~30% (oral) | ~70% (oral) |
| Half-Life | 27–33 hours | 2–4 hours | 6–15 hours |
| Protein Binding | 96% | 85% | 40% |
| Metabolism | Hepatic (CYP2D6) | Hepatic (acetylation) | Renal excretion |
Efficacy in Hypertension
- Reserpine Combinations : Demonstrated in cohort studies to reduce systolic blood pressure by 20–30 mmHg when combined with diuretics or vasodilators .
- Comparative Trials : A double-blind study showed Hydralazine Hydrochloride/Reserpine regimens to be as effective as Hydropres-50 (hydrochlorothiazide/reserpine) but with a slower onset of action .
Adverse Effects
| Compound | Common Adverse Effects | Severe Risks |
|---|---|---|
| Reserpine Hydrochloride | Depression, sedation, nasal congestion, diarrhea | Suicidal ideation (rare) |
| Hydralazine | Headache, tachycardia, lupus-like syndrome | Drug-induced lupus (10–20% with long-term use) |
| Hydrochlorothiazide | Hypokalemia, hyperglycemia, photosensitivity | Acute pancreatitis (rare) |
Regulatory and Market Status
Biological Activity
Reserpic acid hydrochloride, a compound derived from the alkaloid reserpine, exhibits a range of biological activities that have garnered attention in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H29ClN2O5
- Molecular Weight : 436.93 g/mol
- Chemical Structure : Reserpic acid is characterized by its complex structure, which includes methoxy groups and a carboxylic acid moiety. The presence of these functional groups contributes to its biological activity.
This compound is known to interact with various biological targets, leading to diverse pharmacological effects:
- Inhibition of Monoamine Transporters : Reserpic acid acts as an inhibitor of monoamine transporters, particularly affecting serotonin and norepinephrine levels in the central nervous system. This mechanism is crucial for its antidepressant and anxiolytic effects.
- Induction of Cell Death : Research indicates that reserpic acid can induce MSH2-dependent cell death pathways. It has been shown to trigger apoptosis in cancer cells by selectively binding to proteins involved in the apoptotic process without causing DNA damage .
- Antimicrobial Activity : Preliminary studies suggest that reserpic acid exhibits antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
Antidepressant Effects
This compound is linked to antidepressant effects due to its ability to modulate neurotransmitter levels. Studies have shown that it can enhance serotonin and norepinephrine availability in synaptic clefts, contributing to mood elevation and anxiety reduction.
Antitumor Activity
Research has highlighted the potential antitumor effects of reserpic acid. It has been observed to decrease cell viability in certain cancer cell lines, indicating its role as a chemotherapeutic agent. The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors .
Antimicrobial Properties
While detailed studies are sparse, reserpic acid has shown potential antimicrobial activity against various bacterial strains. It may inhibit the growth of Gram-positive bacteria, although further research is needed to quantify this effect and understand the underlying mechanisms .
Case Studies and Research Findings
A selection of studies illustrates the biological activity of this compound:
- Study 1 : In vitro assays demonstrated that reserpic acid induced apoptosis in MSH2-proficient cells with an IC50 value of 61 μM, compared to 93 μM in deficient cells, suggesting a targeted mechanism for inducing cell death .
- Study 2 : Research indicated that reserpic acid could inhibit the uptake of serotonin by blocking its transporter, leading to increased extracellular serotonin levels. This effect was linked to enhanced mood stabilization in animal models .
- Study 3 : A preliminary investigation into the antimicrobial properties revealed that reserpic acid could inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Summary Table of Biological Activities
Q & A
Q. What experimental protocols ensure reproducible synthesis of reserpic acid hydrochloride?
To ensure reproducibility, document each synthesis step rigorously, including precursor purification (e.g., reserpine isolation from Rauwolfia species), reaction conditions (temperature, pH, solvent ratios), and intermediate characterization (e.g., NMR, HPLC). Cross-validate results against established protocols from peer-reviewed literature, and include control experiments to confirm yield and purity . For example, HPLC methods with C18 columns and UV detection at 268 nm are commonly used for purity assessment .
Q. How should researchers characterize the purity and stability of this compound in different storage conditions?
Use a combination of analytical techniques:
- HPLC : Quantify degradation products using validated methods (e.g., mobile phase: methanol-phosphate buffer; flow rate: 1.0 mL/min) .
- Mass Spectrometry : Confirm molecular integrity (MW: 645.15 g/mol) and detect impurities .
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, then compare degradation profiles against controls .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use software like GraphPad Prism for curve fitting and ANOVA for comparing treatment groups. Ensure replicates (n ≥ 3) and report confidence intervals to address variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s neurotransmitter depletion?
Design comparative studies using:
- In Vitro Vesicle Uptake Assays : Measure norepinephrine uptake inhibition in synaptic vesicles with/without this compound .
- Knockout Models : Use catecholamine transporter-deficient cells or animals to isolate off-target effects.
- Meta-Analysis : Systematically review historical data to identify methodological discrepancies (e.g., differences in assay pH or incubation times) .
Q. What advanced techniques validate this compound’s interactions with vesicular monoamine transporters (VMATs)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between this compound and purified VMAT2.
- Cryo-EM : Resolve structural changes in VMAT2 upon ligand binding.
- Radiolabeled Tracers : Use [³H]-reserpic acid hydrochloride to assess competitive inhibition in neuronal cultures .
Q. How can computational modeling improve the design of this compound derivatives with reduced side effects?
- Molecular Dynamics Simulations : Predict binding affinity and selectivity for VMAT2 vs. off-target receptors.
- QSAR Analysis : Corlate structural modifications (e.g., substituents on the indole ring) with pharmacokinetic properties (e.g., logP, half-life) .
- Docking Studies : Screen derivatives against VMAT2 crystal structures to prioritize synthesis targets .
Methodological Considerations
Q. What criteria should guide the selection of analytical methods for quantifying this compound in biological matrices?
Prioritize methods with:
- Specificity : Avoid matrix interference (e.g., LC-MS/MS over UV detection in plasma samples).
- Sensitivity : LOD ≤ 1 ng/mL for low-concentration pharmacokinetic studies.
- Reproducibility : Inter-day CV < 15% .
- Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision .
Q. How should researchers address batch-to-batch variability in this compound sourced from natural products?
- Standardized Extraction : Use validated protocols for Rauwolfia root extraction (e.g., ethanol-water ratios, Soxhlet duration).
- Quality Control : Implement HPLC-PDA for alkaloid profiling and certificate of analysis (CoA) generation.
- Synthetic Alternatives : Compare bioactivity of natural vs. semisynthetic this compound to identify critical quality attributes .
Data Presentation and Reproducibility
Q. What are best practices for reporting contradictory results in this compound studies?
- Transparency : Clearly state experimental conditions (e.g., buffer composition, cell lines).
- Raw Data Sharing : Deposit chromatograms, spectra, and statistical outputs in repositories like Zenodo.
- Contextualization : Discuss potential confounders (e.g., differences in animal strain or dosing schedules) .
Q. How can researchers enhance the reproducibility of in vivo studies on this compound’s antihypertensive effects?
- Standardized Animal Models : Use normotensive vs. hypertensive rats (e.g., SHR strain) with matched age/weight.
- Dose Calibration : Adjust doses based on pharmacokinetic data (e.g., plasma half-life ~4.5 hours).
- Blinding : Implement randomized treatment allocation and blinded outcome assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
